molecular formula C10H10F2O2 B155614 Ethyl 2-(3,5-difluorophenyl)acetate CAS No. 139368-37-9

Ethyl 2-(3,5-difluorophenyl)acetate

Cat. No. B155614
M. Wt: 200.18 g/mol
InChI Key: IYDLIJQAMCQPCB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-difluorophenyl)acetate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinct odors and are used in a variety of chemical syntheses and applications.

Synthesis Analysis

The synthesis of related ester compounds often involves the reaction of an alcohol with a carboxylic acid or its derivatives. For example, the synthesis of ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate was achieved through a five-step process, which included a metal-catalyzed acid ethanolysis step. However, in the absence of a metal catalyst, an unexpected Pummerer rearrangement occurred, leading to a different product . This highlights the importance of catalysts in directing the synthesis of specific ester compounds.

Molecular Structure Analysis

The molecular structure of ester compounds can be complex and is often determined using techniques such as X-ray diffraction. For instance, the structure of a thioamide derivative was solved by direct methods and refined to an R value of 0.0462, indicating a high degree of accuracy . The molecular geometry and intramolecular interactions play a crucial role in the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with amines. The reactivity of the ester group is influenced by the substituents on the aromatic ring, as seen in the unexpected Pummerer rearrangement mentioned earlier . The presence of electron-withdrawing or electron-donating groups can significantly alter the course of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed significant stabilization by intra- and intermolecular hydrogen bonds, which can affect the compound's solubility and melting point . Additionally, the presence of functional groups like nitro, amino, or methoxy can alter these properties, as they affect the overall polarity of the molecule.

Scientific Research Applications

1. Catalytic Applications

Ethyl 2-(3,5-difluorophenyl)acetate has been explored for its potential in catalysis. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) demonstrated efficacy in the one-pot synthesis of imidazoles, with advantages such as avoiding harmful catalysts and high yields (Zang et al., 2010).

2. Solvent Properties

The solubility characteristics of various compounds, including ethyl 2-(3,5-difluorophenyl)acetate, in different solvents like methanol, ethanol, and ethyl acetate have been studied. These insights are crucial for optimizing re-crystallization processes in chemical syntheses (Wang et al., 2012).

3. Biocatalysis in Drug Synthesis

This compound plays a role in the biocatalysis of certain pharmaceuticals. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for the drug Ticagrelor, is produced from a related compound using ketoreductase KR-01, demonstrating the importance of such esters in biocatalytic processes (Guo et al., 2017).

4. Corrosion Inhibition

Chalcone derivatives, including those structurally similar to ethyl 2-(3,5-difluorophenyl)acetate, have been investigated for their corrosion inhibition properties. These compounds act as inhibitors for mild steel in acidic solutions, with their adsorption following the Langmuir adsorption model (Lgaz et al., 2017).

5. Organic Synthesis

In organic synthesis, ethyl 2-(3,5-difluorophenyl)acetate and its analogs have been used in various reactions. For instance, their role in the synthesis of beta-enamino esters and other complex organic structures has been documented (Gioiello et al., 2009).

Safety And Hazards

Ethyl 2-(3,5-difluorophenyl)acetate may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, vapors or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

ethyl 2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDLIJQAMCQPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467231
Record name Ethyl 2-(3,5-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-difluorophenyl)acetate

CAS RN

139368-37-9
Record name Ethyl 2-(3,5-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 g of 3,5-difluorophenylacetic acid are dissolved in 50 ml of ethanol and 3 ml of concentrated H2SO4, and the mixture is heated at reflux for two hours. The mixture is evaporated to dryness, neutralization is then carried out with a saturated K2CO3 solution, extraction is then carried out with AcOEt and the organic phase is evaporated to produce 5.0 g of the expected compound in the form of a colourless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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